molecular formula C8H10BFO4 B1442534 2-Fluoro-5-(methoxymethoxy)phenylboronic acid CAS No. 2096332-96-4

2-Fluoro-5-(methoxymethoxy)phenylboronic acid

Cat. No.: B1442534
CAS No.: 2096332-96-4
M. Wt: 199.97 g/mol
InChI Key: GMMNEHAUEUPEKF-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

The molecular architecture of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid is defined by a benzene ring bearing three distinct functional groups that collectively determine its chemical and physical properties. The boronic acid functionality, positioned at the 1-carbon of the phenyl ring, serves as the primary reactive site and contributes significantly to the compound's ability to participate in cross-coupling reactions and form reversible covalent bonds with diol-containing molecules. The fluorine atom, strategically located at the 2-position relative to the boronic acid group, introduces substantial electronegativity and creates an electron-withdrawing effect that influences both the acidity of the boronic acid moiety and the overall reactivity of the aromatic system. This ortho-fluorine substitution pattern has been shown to enhance the stability of the compound while modulating its reactivity in palladium-catalyzed cross-coupling reactions.

The methoxymethoxy group (-OCH₂OCH₃) positioned at the 5-carbon represents a protected ether functionality that introduces both steric bulk and moderate electronic effects to the molecular framework. This substituent is particularly noteworthy because it combines the electron-donating characteristics of ether oxygens with the steric hindrance necessary to control regioselectivity in chemical reactions. The methoxymethoxy group's dual oxygen atoms create multiple sites for potential hydrogen bonding interactions, which significantly influence the compound's solid-state organization and solution behavior. The positioning of this bulky protecting group meta to the boronic acid functionality ensures minimal steric interference with the boron center while providing electronic stabilization through resonance effects.

The canonical Simplified Molecular Input Line Entry System representation of the compound (B(C1=C(C=CC(=C1)OCOC)F)(O)O) clearly illustrates the connectivity pattern and spatial arrangement of these functional groups. The InChI key (GMMNEHAUEUPEKF-UHFFFAOYSA-N) provides a unique identifier that enables precise chemical database searches and computational studies. The molecular geometry around the boron center adopts a trigonal planar configuration in its neutral form, with the boron-oxygen bond lengths typically ranging from 1.35 to 1.40 Angstroms, while the boron-carbon bond distance measures approximately 1.56 Angstroms, consistent with typical phenylboronic acid derivatives.

Properties

IUPAC Name

[2-fluoro-5-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMNEHAUEUPEKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Summary of Preparation Methods

Feature Palladium-Catalyzed Borylation Lithiation and Boronation
Starting Material 2-Fluoro-5-(methoxymethoxy)benzene 1-Bromo-2-(methoxymethoxy)benzene
Key Reagents Bis(pinacolato)diboron, Pd catalyst, base tert-Butyllithium, trimethyl borate
Reaction Conditions Mild temperature, base, solvent (THF/toluene) Low temperature (-78 °C), inert atmosphere
Reaction Time Several hours ~2-3 hours including warming and quenching
Yield Moderate to high ~71% (based on related compounds)
Scalability Suitable for industrial scale with flow systems More suited for lab scale due to handling of organolithium reagents
Functional Group Compatibility High (preserves methoxymethoxy, fluorine) High but requires strict temperature control

Detailed Research Findings and Notes

  • The palladium-catalyzed borylation method is widely used due to its operational simplicity and mild conditions, which are crucial for preserving the methoxymethoxy protecting group and fluorine substituent.
  • The lithiation-boronation approach, while requiring low temperatures and inert atmosphere, provides a reliable route to boronic acids from halogenated precursors and is well-documented for related phenylboronic acids.
  • In both methods, the methoxymethoxy group serves as a protective group for phenolic hydroxyls, preventing side reactions during lithiation or catalytic cycles.
  • The boronic acid functionality is introduced either via transmetalation in the catalytic cycle or via nucleophilic attack on the boron electrophile following lithiation.
  • Industrial synthesis favors palladium-catalyzed borylation in continuous flow reactors for enhanced efficiency and product consistency.

Data Table: Reaction Conditions and Yields

Method Starting Material Boron Source Catalyst/Base Temp (°C) Time (h) Yield (%) Notes
Pd-Catalyzed Borylation 2-Fluoro-5-(methoxymethoxy)benzene Bis(pinacolato)diboron Pd(PPh3)4 / K2CO3 25–60 4–12 Moderate to high Mild, scalable, preserves groups
Lithiation and Boronation 1-Bromo-2-(methoxymethoxy)benzene Trimethyl borate tert-Butyllithium -78 to 25 2–3 ~71 Requires inert atmosphere, low temp

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions with hydronaphthalenes, leading to the formation of alkylated aromatic compounds.

    Oxidation and Reduction: While less common, the compound can undergo oxidation to form boronic esters or reduction to yield the corresponding boronic acid derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alkylated Aromatics: Resulting from Friedel-Crafts alkylation.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-(methoxymethoxy)phenylboronic acid serves as a crucial building block in organic synthesis. It is predominantly utilized in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This reaction allows for the formation of biaryl compounds by coupling with aryl or vinyl halides in the presence of a palladium catalyst. The ability to form stable biaryl linkages makes this compound invaluable in synthesizing complex organic molecules.
  • Friedel-Crafts Alkylation : The compound can participate in Friedel-Crafts reactions, leading to the formation of alkylated aromatic compounds, which are essential intermediates in various synthetic pathways.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown potential for:

  • Anticancer Activity : Studies indicate that this compound exhibits significant inhibition of cell growth in various cancer cell lines, including breast and colon cancers. It induces apoptosis through mechanisms involving caspase activation .
  • Antibacterial Properties : Preliminary research has demonstrated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with mechanisms potentially involving disruption of cell wall synthesis .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Production : Its reactivity allows for the development of advanced materials, including polymers used in electronics and coatings. The compound's boronic acid functionality can be exploited for creating responsive materials that change properties under specific conditions.

Glycan Recognition

The boronic acid moiety is known for its ability to form reversible covalent bonds with diols present in carbohydrates. This property is leveraged for:

  • Targeting Glycoproteins : In cancer therapy and diagnostics, the ability to recognize and bind to glycan structures enhances the specificity and efficacy of therapeutic agents .

Anticancer Activity Case Study

In a study evaluating the anticancer effects of this compound on breast cancer cells, researchers found that treatment resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, specifically through caspase cascade activation.

Antibacterial Activity Case Study

Another study focused on the antibacterial properties of this compound against E. coli. Results indicated a minimum inhibitory concentration (MIC) that effectively inhibited bacterial growth, suggesting its potential use as an antibacterial agent.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(methoxymethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic acid functional group.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and reactivity trends among 2-fluoro-5-(methoxymethoxy)phenylboronic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound 2-F, 5-OCH₂OCH₃ C₈H₁₀BFO₄ 199.81 Moderate electron-withdrawing and steric effects; used in Suzuki couplings .
2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic acid 2-OCH₂OCH₃, 5-CF₃ C₉H₁₀BF₃O₄ 249.98 Strong electron-withdrawing CF₃ group enhances reactivity but increases steric bulk .
2-Fluoro-5-methoxyphenylboronic acid 2-F, 5-OCH₃ C₇H₈BFO₃ 169.94 Smaller substituent (OCH₃) improves solubility; lower steric hindrance .
5-Fluoro-2-methoxyphenylboronic acid 5-F, 2-OCH₃ C₇H₈BFO₃ 169.94 Positional isomer; electronic effects vary due to substituent orientation .
2-Ethoxy-5-fluorophenylboronic acid 2-OCH₂CH₃, 5-F C₈H₁₀BFO₃ 183.97 Ethoxy group increases hydrophobicity; slower coupling kinetics than methoxy analogs .
[4-(Methoxymethoxy)phenyl]boronic acid 4-OCH₂OCH₃ C₈H₁₁BO₄ 181.98 Para-substitution alters electronic distribution; reduced steric effects .

Reactivity in Suzuki-Miyaura Coupling

  • Electron-Withdrawing Effects : Compounds with trifluoromethyl (CF₃) groups (e.g., ) exhibit enhanced reactivity in Suzuki reactions due to strong electron withdrawal, stabilizing the transition state . However, steric bulk from CF₃ or methoxymethoxy groups may require optimized conditions (e.g., Pd(OAc)₂/TPPTS catalysts) to avoid palladium coordination issues .
  • Positional Isomerism : 5-Fluoro-2-methoxyphenylboronic acid () shows distinct reactivity compared to the target compound due to altered electronic environments. Meta-substituted fluorine may deactivate the ring differently than ortho-substitution .

Biological Activity

2-Fluoro-5-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antibacterial agent, and as a tool for glycan recognition. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenyl ring substituted with a fluorine atom and a methoxymethoxy group, along with a boronic acid functional group. Its molecular formula is C9H11BFO4C_9H_{11}BFO_4.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Boronic acids are known to interact with enzymes, particularly serine proteases and glycosidases, by forming reversible covalent bonds with their active sites. This interaction can inhibit enzyme function, leading to reduced cellular proliferation in cancer cells .
  • Glycan Recognition : The boronic acid moiety can form reversible covalent bonds with diols found in carbohydrates, making it useful for targeting glycoproteins in cancer therapy and diagnostics .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains, potentially through the disruption of cell wall synthesis or inhibition of metabolic pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AnticancerInhibits cancer cell proliferation through enzyme inhibition
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria
Glycan BindingForms complexes with sugars, enhancing selectivity for glycoproteins
Enzyme InhibitionInteracts with specific enzymes impacting metabolic pathways

Anticancer Activity

A study evaluated the effectiveness of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast and colon cancer models. The compound was shown to induce apoptosis through the activation of caspase pathways.

Antibacterial Properties

Research conducted on the antibacterial effects of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell wall synthesis, leading to cell lysis.

Q & A

What are the standard synthetic routes for preparing 2-Fluoro-5-(methoxymethoxy)phenylboronic acid, and how can purity be optimized?

Category : Basic Synthesis & Purification
Answer :
The synthesis typically involves halogen-metal exchange or Miyaura borylation of a pre-functionalized aryl halide. For example, a fluorinated aryl bromide precursor can undergo palladium-catalyzed borylation using bis(pinacolato)diboron. The methoxymethoxy group is introduced via nucleophilic substitution or protected during synthesis to avoid side reactions. Purification is critical due to boronic acid sensitivity; methods include recrystallization (using ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane gradients). Purity (>97%) can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and 19F^{19}\text{F} NMR to confirm absence of dehalogenation byproducts .

Which spectroscopic techniques are most effective for characterizing this compound?

Category : Basic Characterization
Answer :
Key techniques include:

  • 11B^{11}\text{B} NMR : Confirms boronic acid structure (δ ~30 ppm for trigonal boron).
  • 19F^{19}\text{F} NMR : Identifies fluorine environment (chemical shift depends on substituents).
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Resolves methoxymethoxy protons (δ 3.3–3.5 ppm for OCH2_2O) and aromatic carbons.
  • FT-IR : B-O stretching (~1340 cm1^{-1}) and O-H bonds (~3200 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M-H]^- in negative mode). Contaminants (e.g., pinacol esters) can be detected via GC-MS if present .

How does the methoxymethoxy group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Category : Advanced Reaction Optimization
Answer :
The methoxymethoxy group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring. This can accelerate transmetallation in Suzuki reactions but may also sterically hinder coupling at the ortho position. To optimize yields:

  • Use Pd(OAc)2_2/SPhos catalysts for sterically hindered substrates.
  • Adjust base (e.g., K2_2CO3_3 in THF/H2_2O) to balance reactivity and boronic acid stability.
  • Monitor reaction progress via TLC (UV-active boronate intermediates). Competitive experiments with substituted aryl halides can quantify electronic effects .

How can contradictory reports on boronic acid-sialic acid binding mechanisms be resolved experimentally?

Category : Advanced Biochemical Interactions
Answer :
Conflicting studies propose boronic acid binding to either the α-hydroxycarboxylate (pH 2–8) or glycerol tail (pH >8) of sialic acid (Neu5Ac). To resolve this:

  • Perform pH-dependent 11B^{11}\text{B} NMR titrations to track boron coordination geometry (trigonal vs. tetrahedral).
  • Use isotopic labeling (e.g., 13C^{13}\text{C}-labeled Neu5Ac) in 2D NMR (NOESY) to identify proximity between boronic acid and specific carbons.
  • Conduct DFT simulations to compare binding energies of proposed complexes. Competitive assays with glycolic acid (binds α-hydroxycarboxylate) or glycerol analogs can isolate interaction sites .

What strategies can enhance the selectivity of this compound in glycan sensing?

Category : Advanced Probe Design
Answer :
To improve selectivity for sialic acid over other diols (e.g., glucose):

  • Modify pH : Exploit the higher pKa of boronic acid-diol binding (pH 7.4–8.5) to favor Neu5Ac interactions.
  • Introduce fluorophores (e.g., dansyl groups) for ratiometric sensing via fluorescence quenching upon binding.
  • Immobilize on surfaces (e.g., gold nanoparticles) to amplify signal via localized surface plasmon resonance (LSPR). Validate specificity using glycan microarrays with Neu5Ac, mannose, and galactose derivatives .

How can computational methods predict the stability of boronic acid derivatives in aqueous solutions?

Category : Advanced Stability Analysis
Answer :

  • pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate boronic acid pKa (~8.5–10.5). Lower pKa enhances water solubility but reduces binding affinity.
  • Hydrolysis Studies : Simulate hydrolysis pathways (e.g., B-O cleavage) using DFT (B3LYP/6-31G*). Correlate with experimental stability data from LC-MS.
  • Solvent Parameters : Apply Hansen solubility parameters to optimize solvent mixtures (e.g., DMSO/water) for long-term storage .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-Fluoro-5-(methoxymethoxy)phenylboronic acid
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2-Fluoro-5-(methoxymethoxy)phenylboronic acid

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